Cas no 17518-49-9 (2-(2,6-Dichlorophenyl)ethanethioamide)
2-(2,6-Dichlorophenyl)ethanethioamide Chemical and Physical Properties
Names and Identifiers
-
- 2-(2,6-Dichlorophenyl)ethanethioamide
- 2-(2,6-DICHLOROPHENYL)THIOACETAMIDE
- 2,6-DIMETHYL-4-OXO-4H-PYRIDO1,2-APYRIMIDINE-3-CARBOXYLIC ACID.
- HMS565F11
- 17518-49-9
- Benzeneethanethioamide, 2,6-dichloro-
- SR-01000637376-1
- Maybridge1_008393
- DTXSID50372481
- EN300-261181
- CCG-47783
- AKOS009158452
- A881620
- BENZENEETHANETHIOAMIDE,2,6-DICHLORO-
- 2-(2,6-Dichlorophenyl)ethanethioamide, AldrichCPR
- FT-0608413
- SCHEMBL4276985
- MFCD00052483
- CS-0215561
- DB-004942
- DTXCID90323513
-
- MDL: MFCD00052483
- Inchi: 1S/C8H7Cl2NS/c9-6-2-1-3-7(10)5(6)4-8(11)12/h1-3H,4H2,(H2,11,12)
- InChI Key: FBAMANMRMUDYNM-UHFFFAOYSA-N
- SMILES: ClC1C=CC=C(C=1CC(N)=S)Cl
Computed Properties
- Exact Mass: 218.96800
- Monoisotopic Mass: 218.9676258g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 164
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 3
- XLogP3: 2.6
- Topological Polar Surface Area: 58.1Ų
Experimental Properties
- Color/Form: Uncertain
- Density: 1.421
- Melting Point: 189-191°C
- Boiling Point: 340.8°Cat760mmHg
- Flash Point: 159.9°C
- Refractive Index: 1.649
- PSA: 58.11000
- LogP: 3.52230
- Solubility: Uncertain
2-(2,6-Dichlorophenyl)ethanethioamide Customs Data
- HS CODE:2930909090
- Customs Data:
China Customs Code:
2930909090Overview:
2930909090. Other organic sulfur compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2930909090. other organo-sulphur compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
2-(2,6-Dichlorophenyl)ethanethioamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019116315-5g |
2-(2,6-Dichlorophenyl)ethanethioamide |
17518-49-9 | 97% | 5g |
767.19 USD | 2021-06-16 | |
| Apollo Scientific | OR29606-1g |
2-(2,6-Dichlorophenyl)thioacetamide |
17518-49-9 | 1g |
£125.00 | 2023-09-02 | ||
| Apollo Scientific | OR29606-5g |
2-(2,6-Dichlorophenyl)thioacetamide |
17518-49-9 | 5g |
£395.00 | 2023-09-02 | ||
| TRC | D435903-25mg |
2-(2,6-Dichlorophenyl)Ethanethioamide |
17518-49-9 | 25mg |
$ 50.00 | 2022-06-02 | ||
| TRC | D435903-50mg |
2-(2,6-Dichlorophenyl)Ethanethioamide |
17518-49-9 | 50mg |
$ 65.00 | 2022-06-02 | ||
| TRC | D435903-250mg |
2-(2,6-Dichlorophenyl)Ethanethioamide |
17518-49-9 | 250mg |
$ 95.00 | 2022-06-02 | ||
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H26746-1g |
2-(2,6-Dichlorophenyl)thioacetamide, 97% |
17518-49-9 | 97% | 1g |
¥4367.00 | 2023-02-08 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H26746-250mg |
2-(2,6-Dichlorophenyl)thioacetamide, 97% |
17518-49-9 | 97% | 250mg |
¥1700.00 | 2023-02-08 | |
| Enamine | EN300-261181-0.05g |
2-(2,6-dichlorophenyl)ethanethioamide |
17518-49-9 | 95% | 0.05g |
$26.0 | 2024-06-18 | |
| Enamine | EN300-261181-0.1g |
2-(2,6-dichlorophenyl)ethanethioamide |
17518-49-9 | 95% | 0.1g |
$39.0 | 2024-06-18 |
2-(2,6-Dichlorophenyl)ethanethioamide Suppliers
2-(2,6-Dichlorophenyl)ethanethioamide Related Literature
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
Additional information on 2-(2,6-Dichlorophenyl)ethanethioamide
2-(2,6-Dichlorophenyl)ethanethioamide (CAS No. 17518-49-9): Properties, Applications, and Recent Research Advances
2-(2,6-Dichlorophenyl)ethanethioamide (CAS No. 17518-49-9) is a specialized organic compound that has gained significant attention in pharmaceutical and agrochemical research. This chlorinated phenyl derivative with a thioamide functional group exhibits unique chemical properties that make it valuable for various applications. The compound's molecular structure features a dichlorophenyl ring attached to an ethanethioamide moiety, creating interesting reactivity patterns that researchers are actively exploring.
Recent scientific literature highlights the growing interest in 2-(2,6-dichlorophenyl)ethanethioamide derivatives for their potential biological activities. Many researchers are investigating this compound as a building block for drug discovery, particularly in the development of enzyme inhibitors and receptor modulators. The presence of both chlorine substituents and the thioamide group contributes to its ability to interact with biological targets through multiple binding mechanisms.
From a chemical perspective, CAS 17518-49-9 demonstrates notable stability under standard laboratory conditions, making it suitable for various synthetic applications. The compound's melting point and solubility characteristics have been well-documented, showing good solubility in common organic solvents like dimethyl sulfoxide (DMSO) and moderate solubility in ethanol. These properties are particularly important for researchers working on medicinal chemistry projects or developing new crop protection agents.
In the pharmaceutical sector, derivatives of 2-(2,6-dichlorophenyl)ethanethioamide are being studied for their potential as anti-inflammatory agents and central nervous system modulators. The compound's structural features allow for easy modification, enabling medicinal chemists to create diverse libraries of analogs for biological screening. Recent patent literature reveals several applications of this scaffold in developing treatments for neurological disorders and metabolic diseases.
The agrochemical industry has also shown interest in 17518-49-9 and its derivatives as potential plant growth regulators and pest control agents. The dichlorophenyl moiety, common in many commercial agrochemicals, combined with the reactive thioamide group, creates opportunities for developing novel compounds with improved efficacy and environmental profiles. Researchers are particularly focused on optimizing the compound's properties to meet modern green chemistry standards.
Synthetic methodologies for 2-(2,6-dichlorophenyl)ethanethioamide preparation have evolved significantly in recent years. Modern approaches emphasize atom-efficient reactions and catalytic processes to improve yields and reduce waste. The most common synthetic route involves the reaction of 2,6-dichlorophenylethylamine with appropriate thionating reagents, though alternative methods using transition metal catalysis are gaining popularity among synthetic chemists.
Analytical characterization of CAS No. 17518-49-9 typically involves advanced techniques such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry. These methods confirm the compound's purity and structural integrity, which are critical for research applications. Recent advances in analytical technology have enabled more precise quantification of impurities and degradation products in 2-(2,6-dichlorophenyl)ethanethioamide samples.
The safety profile of 2-(2,6-dichlorophenyl)ethanethioamide has been extensively studied, with research focusing on its toxicological properties and environmental fate. While the compound requires standard laboratory precautions, it doesn't exhibit extreme hazards when handled properly. Current research is investigating its biodegradation pathways and potential metabolites, addressing growing concerns about chemical sustainability in industrial applications.
Market trends indicate increasing demand for specialty chemicals like 17518-49-9, particularly in the pharmaceutical and agricultural sectors. The compound's versatility as an intermediate has made it valuable for custom synthesis and contract research organizations. Suppliers are responding to this demand by improving production processes and offering higher purity grades to meet diverse research needs.
Future research directions for 2-(2,6-dichlorophenyl)ethanethioamide include exploring its potential in material science applications and as a ligand in coordination chemistry. The compound's ability to form stable complexes with various metals opens possibilities for catalytic applications and functional material development. Additionally, computational chemistry approaches are being employed to predict new biological activities and optimize the compound's properties through structure-activity relationship studies.
For researchers working with CAS 17518-49-9, proper storage conditions are essential to maintain the compound's stability. Recommendations typically include storage in amber glass containers under inert atmosphere at controlled temperatures. These precautions help preserve the thioamide functionality and prevent degradation, ensuring consistent performance in experimental applications.
The scientific community continues to discover new applications for 2-(2,6-dichlorophenyl)ethanethioamide, with recent studies exploring its use in asymmetric synthesis and as a chiral auxiliary. The compound's structural features make it suitable for inducing stereoselectivity in various transformations, an area of growing importance in modern synthetic chemistry. These developments highlight the ongoing relevance of this versatile chemical building block.
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